molecular formula C27H23N3O2S B282661 2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one

2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one

Cat. No. B282661
M. Wt: 453.6 g/mol
InChI Key: XGPVFWGDCYGEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one is a novel compound with potential applications in scientific research. In

Mechanism of Action

The mechanism of action for 2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one is not fully understood. However, it is believed that this compound may work by inhibiting the growth of cancer cells or bacteria through the disruption of key cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one are currently being studied. It has been shown to have cytotoxic effects on cancer cells and antimicrobial effects on bacteria. Additionally, this compound has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one in lab experiments is its potential as a new tool for cancer research and drug development. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved activity and selectivity. Additionally, this compound may be useful in the development of new therapeutics for other diseases, such as bacterial infections.

Synthesis Methods

The synthesis method for 2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one involves the reaction of 2-methoxybenzaldehyde and 4-methylacetophenone with ammonium acetate, sulfur, and acetic acid. This reaction results in the formation of the desired compound in good yield.

Scientific Research Applications

2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anticancer activity and may be useful in the development of new cancer therapies. Additionally, this compound has been shown to have antimicrobial activity and may be useful in the development of new antibiotics.

properties

Molecular Formula

C27H23N3O2S

Molecular Weight

453.6 g/mol

IUPAC Name

13-(2-methoxyphenyl)-10-(4-methylphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C27H23N3O2S/c1-16-11-13-17(14-12-16)25-24-19(18-7-3-4-8-20(18)28-24)15-22-26(31)30(27(33)29(22)25)21-9-5-6-10-23(21)32-2/h3-14,22,25,28H,15H2,1-2H3

InChI Key

XGPVFWGDCYGEPZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5=CC=CC=C5OC)C6=CC=CC=C6N3

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5=CC=CC=C5OC)C6=CC=CC=C6N3

Origin of Product

United States

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